Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate
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Overview
Description
Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate is an organic compound characterized by its unique structure, which includes a phenylenebis(oxy) linkage and two dimethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate typically involves the reaction of 1,4-phenylenebis(oxy) with dimethyl 5-bromopentanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures . The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 5,5’-[1,4-phenylenebis(oxy)]dipentanoic acid.
Reduction: 5,5’-[1,4-phenylenebis(oxy)]dipentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a linker in the development of bioconjugates and drug delivery systems.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and resins
Mechanism of Action
The mechanism by which Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further chemical reactions. The phenylenebis(oxy) linkage provides structural stability and rigidity, making it a valuable component in materials science .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate
- Dimethyl 5,5’-[1,4-phenylenebis(methyleneoxy)]diisophthalate
- Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dibutanoate
Uniqueness
Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate is unique due to its specific phenylenebis(oxy) linkage and the length of its ester chains. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
101887-40-5 |
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Molecular Formula |
C18H26O6 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 5-[4-(5-methoxy-5-oxopentoxy)phenoxy]pentanoate |
InChI |
InChI=1S/C18H26O6/c1-21-17(19)7-3-5-13-23-15-9-11-16(12-10-15)24-14-6-4-8-18(20)22-2/h9-12H,3-8,13-14H2,1-2H3 |
InChI Key |
JZUOYBAJTOHMEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCOC1=CC=C(C=C1)OCCCCC(=O)OC |
Origin of Product |
United States |
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